molecular formula C19H21ClN4 B7878668 N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

Cat. No.: B7878668
M. Wt: 340.8 g/mol
InChI Key: UOGTYRFKIGGTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic principles as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution Reactions: Halogenated compounds or other nucleophiles are used to replace specific functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGTYRFKIGGTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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